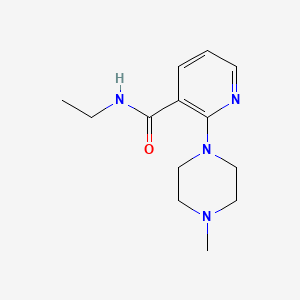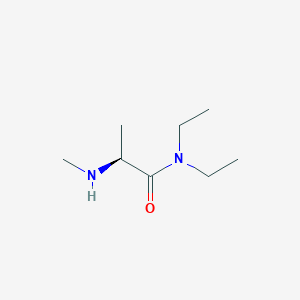
N,N-Diethyl-N~2~-methyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N~2~-methyl-L-alaninamide: is an organic compound belonging to the class of amides It is characterized by the presence of a diethylamino group and a methyl group attached to the alpha carbon of the alaninamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N~2~-methyl-L-alaninamide typically involves the reaction of L-alanine with diethylamine and a methylating agent. One common method is the reductive amination of L-alanine with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-N~2~-methyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of N,N-diethyl-N~2~-methyl-L-alanine oxide.
Reduction: Formation of N,N-diethyl-N~2~-methyl-L-alaninol.
Substitution: Formation of substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-N~2~-methyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diethyl-N~2~-methyl-L-alaninamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- N,N-Diethyl-N~2~-methyl-L-alaninamide
- N,N-Diethyl-N~2~-methyl-L-asparaginamide
- N,N-Diethyl-N~2~-methyl-L-glutaminamide
Comparison: this compound is unique due to its specific structural features, such as the presence of a diethylamino group and a methyl group on the alpha carbon. This structural configuration imparts distinct chemical and biological properties compared to other similar compounds. For example, N,N-Diethyl-N~2~-methyl-L-asparaginamide and N,N-Diethyl-N~2~-methyl-L-glutaminamide have different side chains, leading to variations in their reactivity and interactions with biological targets .
Properties
CAS No. |
53515-80-3 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S)-N,N-diethyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C8H18N2O/c1-5-10(6-2)8(11)7(3)9-4/h7,9H,5-6H2,1-4H3/t7-/m0/s1 |
InChI Key |
AZQZEHKFPMZXBF-ZETCQYMHSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](C)NC |
Canonical SMILES |
CCN(CC)C(=O)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

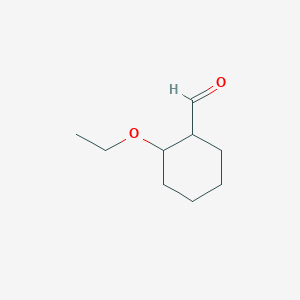
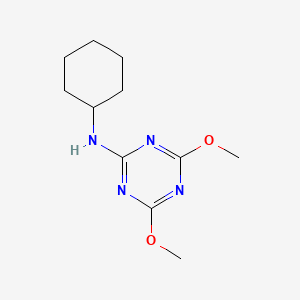
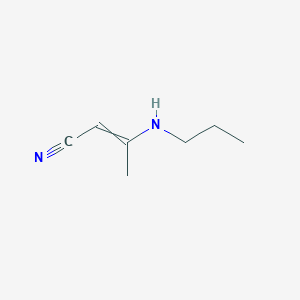
![N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B14644377.png)
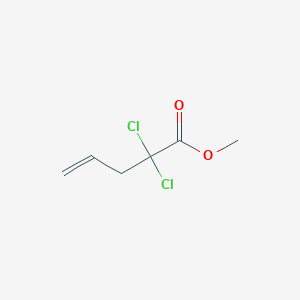
![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)

![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
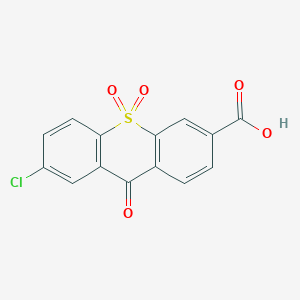
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
